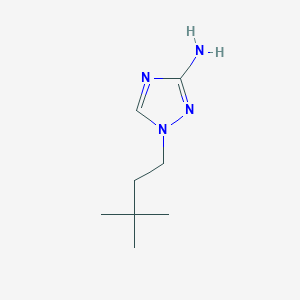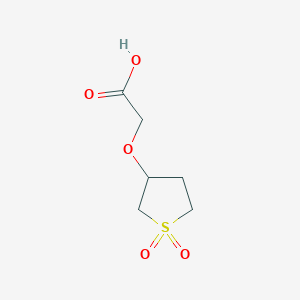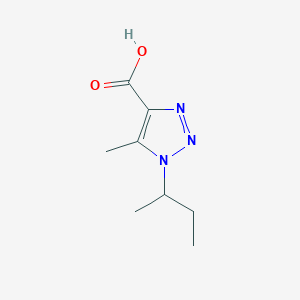
2-(1,2-Thiazol-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Thiazol-3-yl)butanoic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are five-membered rings with one sulfur and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring, followed by subsequent functionalization to introduce the butanoic acid group .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Thiazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-(1,2-Thiazol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of agrochemicals, dyes, and sensors
Wirkmechanismus
The mechanism of action of 2-(1,2-Thiazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Thiazol-2-yl)butanoic acid
- 2-(1,2-Oxazol-3-yl)butanoic acid
- 2-(1,3-Oxazol-2-yl)butanoic acid
Uniqueness
2-(1,2-Thiazol-3-yl)butanoic acid is unique due to the specific positioning of the sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical and biological properties. Compared to its isomers and analogs, it may exhibit different reactivity and biological activity profiles .
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
2-(1,2-thiazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-4-11-8-6/h3-5H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
JNUXCZRUVYLZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NSC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


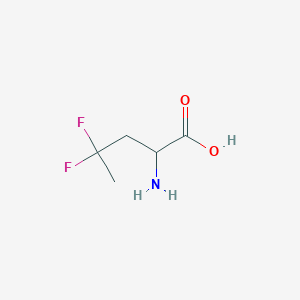
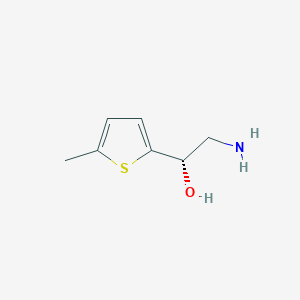

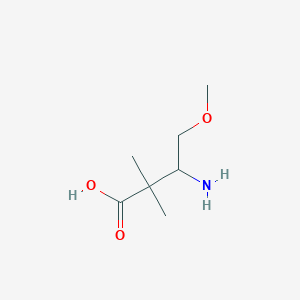
![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
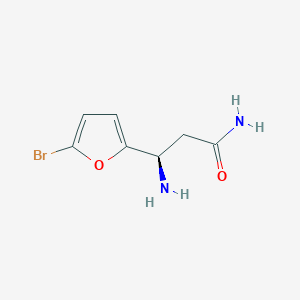


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
